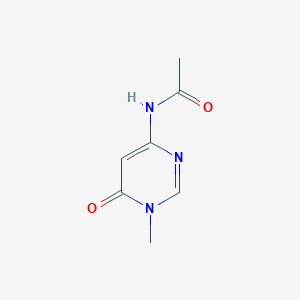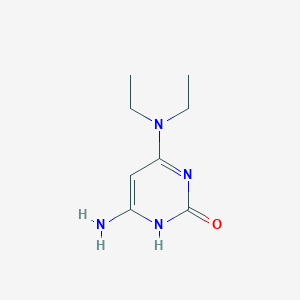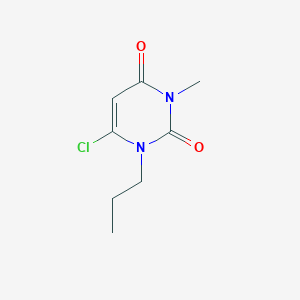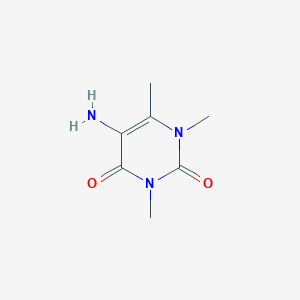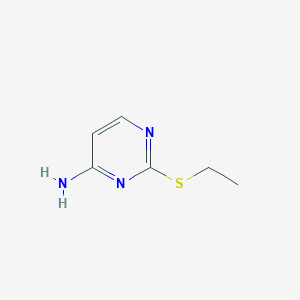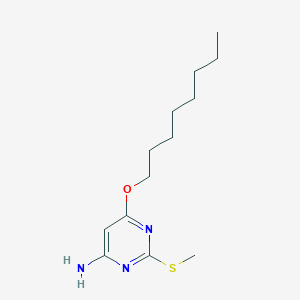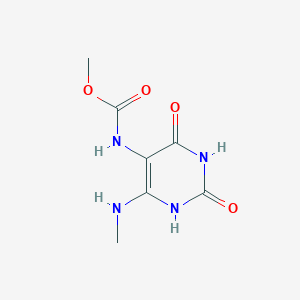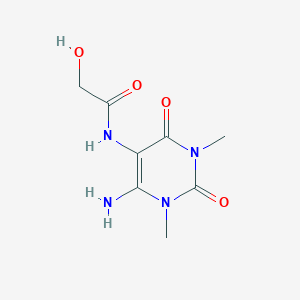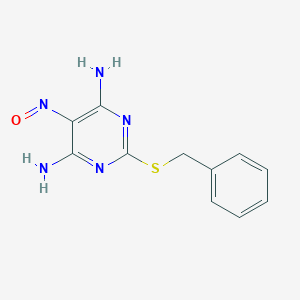
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is a chemical compound with the molecular formula C11H11N5OS It is known for its unique structure, which includes a benzylsulfanyl group attached to a pyrimidine ring with nitroso and diamine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as guanidine and β-diketones.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a halogenated pyrimidine derivative.
Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in acidic conditions.
Amination: The diamine groups are introduced through amination reactions using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrimidine core can interact with nucleic acids or other biomolecules, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many biologically active compounds.
5-Nitrosopyrimidine Derivatives: Compounds with similar nitroso functionalities.
Benzylsulfanyl Pyrimidines: Compounds with similar benzylsulfanyl groups.
Uniqueness
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitroso and diamine groups on the pyrimidine ring, along with the benzylsulfanyl group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
52222-45-4 |
|---|---|
Molekularformel |
C11H11N5OS |
Molekulargewicht |
261.31g/mol |
IUPAC-Name |
2-benzylsulfanyl-5-nitrosopyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11N5OS/c12-9-8(16-17)10(13)15-11(14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) |
InChI-Schlüssel |
BAMMZILBCUFCAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)
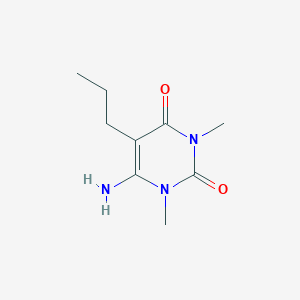
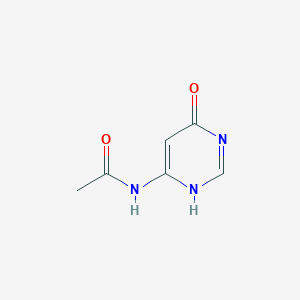
![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)
